XLogP3 Lipophilicity Comparison: Monofluoroethyl vs. Difluoromethyl Pyrazole-5-carboxylic Acids
The target compound (CAS 1443279-33-1) has a PubChem-computed XLogP3-AA of 0.8, which is 0.5 log units lower than the difluoromethyl analog 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 1006319-91-0, XLogP3-AA = 1.3) [1][2]. Both compounds share identical TPSA (55.1 Ų) and hydrogen bond donor count (1), but the difluoromethyl analog has 5 hydrogen bond acceptors vs. 4 for the target. This lower lipophilicity positions the compound closer to the optimal CNS drug-like space (XLogP ~0–3) and may offer superior aqueous solubility relative to the difluoromethyl comparator [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 |
| Comparator Or Baseline | 1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid: XLogP3-AA = 1.3 |
| Quantified Difference | ΔXLogP3 = -0.5 log units (target less lipophilic) |
| Conditions | PubChem XLogP3 3.0 algorithm; computed from chemical structure |
Why This Matters
Lower lipophilicity generally correlates with reduced metabolic clearance via CYP450 oxidation and lower risk of hERG-related cardiotoxicity, making the target compound a potentially more favorable fragment or intermediate for oral drug discovery programs.
- [1] PubChem. Compound Summary for CID 83853533. XLogP3-AA = 0.8. View Source
- [2] PubChem. Compound Summary for CID 19616497. XLogP3-AA = 1.3. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. General principles linking lower logP to improved developability. View Source
